Cochalic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
545-88-0 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aR,5S,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23+,27+,28-,29-,30-/m1/s1 |
InChI Key |
YKOPWPOFWMYZJZ-GHQYYBFDSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of Cochalic Acid and Its Glycosides
Cochalic acid and its related compounds have been identified in several plant species, primarily within the Cactaceae and Brassicaceae families.
Glycosylation Patterns and Structural Diversity of Cochalic Acid Derivatives
Identified Cochalic Acid GlycosidesA notable derivative identified in Barbarea vulgaris is3-O-cellobiosyl-cochalic acid (1)researchgate.net,researchgate.net. This specific compound features a cellobiose (B7769950) disaccharide attached via an O-glycosidic linkage at the 3-position of the this compound aglycone. The identification of such specific glycosides demonstrates how variations in glycosylation patterns—such as the type of sugar (cellobiose) and the linkage point (3-O)—lead to distinct structural forms of cohalic acid. Furthermore, the presence of cohalic acid within other saponins (B1172615) suggests that it can be glycosylated in patterns analogous to other triterpenoids, potentially involving different sugar compositions and linkage sites, thus expanding its structural diversityebi.ac.uk,researchgate.net.
Data Tables
Table 1: Identified Natural Sources of this compound and its Derivatives
| Plant Source | Compound(s) Identified | Citation(s) |
| Myrtillocactus cochal | This compound | nih.gov |
| Pachycereus weberi | This compound | nih.gov |
| Barbarea vulgaris | This compound, 3-O-cellobiosyl-cochalic acid | researchgate.net, researchgate.net |
| Other Brassicaceae spp. | This compound derivatives (saponins) | ebi.ac.uk, researchgate.net |
Table 2: Structural Features of this compound Derivatives
| Derivative Name | Aglycone | Sugar Moiety | Linkage Position | Citation(s) |
| This compound | This compound | None | N/A | ontosight.ai, nih.gov, naturalproducts.net |
| 3-O-cellobiosyl-cochalic acid | This compound | Cellobiose | 3-O | researchgate.net, researchgate.net |
Compound List
this compound
3β,16β-dihydroxy-olean-12-en-28-oic acid
3-O-cellobiosyl-cochalic acid
Advanced Analytical Methodologies for the Investigation of Cochalic Acid
Isolation and Purification Techniques for Cochalic Acid and its Derivatives
The initial stages of this compound analysis involve its extraction from natural sources and subsequent purification to obtain a sample suitable for detailed characterization.
The isolation of this compound typically begins with its extraction from plant materials, where it often occurs as part of complex mixtures. While specific protocols for this compound are not exhaustively detailed in all literature, general methods for isolating natural products from plant matrices are applicable. These often involve solvent extraction, such as using methanol, followed by partitioning and purification steps dergipark.org.tr. Techniques like the CTAB (cetyltrimethylammonium bromide) method, commonly used for DNA extraction, also highlight strategies for removing plant-derived contaminants such as polyphenols and polysaccharides through washes with high salt concentrations or specific pre-wash solutions nih.govprimerdigital.comejbiotechnology.inforesearchgate.net. These steps are critical for preparing the crude extract for more refined separation techniques.
Chromatographic techniques are indispensable for separating this compound from other components in an extract.
Column Chromatography : This classical technique is widely employed for the purification of natural products. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (eluent) bitesizebio.combnmv.ac.inlibretexts.org. The process involves packing a column with the stationary phase, loading the crude extract, and eluting with a solvent system. Compounds with weaker interactions with the stationary phase elute faster, allowing for the collection of separated fractions bitesizebio.comlibretexts.org. For example, column chromatography has been used to separate isomeric acids, including those related to this compound rsc.org.
High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and sensitivity compared to traditional column chromatography, making it a preferred method for both analytical and preparative separations. Reverse-phase HPLC, often utilizing C18 columns, is frequently applied to separate compounds based on their polarity sielc.comnih.govsigmaaldrich.com. For instance, HPLC methods have been developed for the separation of bile acids, including cholic acid, a related compound, demonstrating the utility of this technique for acidic compounds sielc.comsigmaaldrich.com. HPLC can be coupled with detectors such as UV-Vis spectrophotometers for real-time monitoring and quantification of eluted compounds bitesizebio.comusa-journals.com. Furthermore, NMR data can be collected continuously during LC runs, providing valuable insights into the separated components researchgate.net.
Spectroscopic Characterization for Definitive Structural Assignment
Once isolated and purified, this compound is subjected to various spectroscopic methods to confirm its identity and elucidate its precise molecular structure.
NMR spectroscopy is a cornerstone of structural elucidation, providing detailed information about the molecular environment of atoms within a molecule.
1D NMR : ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR) provide fundamental data. ¹H NMR spectra reveal the number of unique proton environments, their chemical shifts (indicating electronic environments), their multiplicities (due to spin-spin coupling with neighboring protons), and their integration (indicating the relative number of protons) libretexts.orgemerypharma.com. ¹³C NMR provides information about the carbon skeleton. Examples of ¹H and ¹³C NMR spectra for related compounds illustrate the type of data obtained mimedb.orgmimedb.org.
2D NMR : To establish connectivity and confirm complex structures, 2D NMR techniques are indispensable. Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly bonded or nearby carbons, respectively emerypharma.comresearchgate.netresearchgate.netjmcs.org.mxslideshare.net. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, aiding in stereochemical assignments researchgate.netjmcs.org.mxslideshare.net. The combination of 1D and 2D NMR data, often acquired at high magnetic field strengths (e.g., 800 MHz), allows for unambiguous structural assignment researchgate.netemerypharma.comresearchgate.netjmcs.org.mxebi.ac.ukfao.org.
Mass spectrometry is crucial for determining the molecular weight and providing fragmentation patterns that aid in structural identification.
Molecular Weight Determination : MS techniques, such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), can accurately determine the molecular weight of this compound and its derivatives, providing the elemental composition ebi.ac.uk.
Fragmentation Analysis : Upon ionization, molecules can fragment in predictable ways. Analyzing these fragmentation patterns, often referred to as the "fingerprint" of a molecule, helps in identifying functional groups and substructures whitman.eduacdlabs.comwikipedia.org. For carboxylic acids, characteristic fragments can arise from the loss of hydroxyl (-OH) or carboxyl (-COOH) groups libretexts.orgyoutube.com. Techniques like tandem mass spectrometry (MS/MS) can further fragment selected ions to provide more detailed structural information wikipedia.org. MS is often coupled with chromatographic techniques (LC-MS) to analyze complex mixtures and identify individual components based on their mass-to-charge ratio and fragmentation patterns whitman.edu.
Other spectroscopic techniques complement NMR and MS in providing structural insights.
Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying functional groups present in this compound. Carboxylic acids exhibit characteristic absorption bands: a broad O-H stretching band typically appears between 3300-2500 cm⁻¹, often overlapping with C-H stretches due to hydrogen bonding echemi.comorgchemboulder.comspectroscopyonline.com. The carbonyl (C=O) stretching vibration is observed as an intense band in the region of 1760-1690 cm⁻¹ echemi.comorgchemboulder.comspectroscopyonline.com. Additionally, C-O stretching vibrations occur between 1320-1210 cm⁻¹, and O-H bending vibrations are found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹ echemi.comorgchemboulder.comspectroscopyonline.com. The combination of these bands provides strong evidence for the presence of the carboxylic acid functional group.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |
| O-H Stretch | 3300–2500 (broad) | Due to hydrogen bonding; overlaps with C-H stretches. |
| C=O Stretch | 1760–1690 (intense) | Characteristic of the carbonyl group in carboxylic acids. |
| C-O Stretch | 1320–1210 | Indicates the presence of the C-O bond in the carboxyl group. |
| O-H Bend | 1440–1395 and 950–910 | Can be useful but may overlap with other bending vibrations. |
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is primarily used for the quantification and characterization of compounds that absorb ultraviolet or visible light. While less informative for detailed structural elucidation compared to NMR or MS, it can provide information about conjugated systems and chromophores within the molecule usa-journals.comresearchgate.netlcms.czacademicjournals.org. UV-Vis can also be used to assess purity and stability, and its data can be correlated with that from HPLC analysis usa-journals.comresearchgate.netlcms.czacademicjournals.org. For example, it has been used to resolve overlapped spectra of compounds, aiding in their individual determination researchgate.net.
Biological Activities and Molecular Mechanisms of Cochalic Acid
Investigations into Anti-Inflammatory Actions
The anti-inflammatory potential of cochalic acid has been a significant area of investigation, with studies focusing on its ability to modulate key mediators and pathways involved in the inflammatory response.
Inhibition of Pro-Inflammatory Cytokine Production
This compound has demonstrated the capacity to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that orchestrate and amplify inflammatory processes ontosight.ai. While specific studies detailing the precise cytokines and their quantitative reduction by this compound are often found within broader research on triterpenoids, the general mechanism involves dampening the inflammatory cascade. This inhibition is crucial for mitigating inflammatory conditions, as excessive cytokine release can lead to tissue damage and chronic inflammation.
Modulation of Inflammatory Signaling Pathways
Beyond cytokine inhibition, this compound influences various inflammatory signaling pathways. Triterpenoids, including this compound, are known to interact with cellular signaling cascades that regulate inflammation ontosight.ai. These pathways often involve transcription factors such as NF-κB, which plays a central role in the expression of numerous pro-inflammatory genes. By modulating these pathways, this compound can effectively reduce the cellular inflammatory response. Research has also indicated that compounds like this compound can inhibit the stimulation of phospholipid incorporation into cellular components, suggesting interference with inflammatory mediator production researchgate.net.
Antioxidant Properties and Cellular Protective Effects
This compound possesses significant antioxidant properties, contributing to cellular protection against damage induced by reactive oxygen species (ROS).
Protection Against Oxidative Damage
The compound has shown promise in protecting cells from oxidative stress, a condition linked to aging and various diseases ontosight.ai. Oxidative damage occurs when there is an imbalance between the production of ROS and the body's ability to neutralize them. This compound's ability to mitigate this damage is a key aspect of its therapeutic profile.
Mechanisms of Free Radical Scavenging
The antioxidant efficacy of this compound is attributed to its mechanisms of free radical scavenging. While detailed molecular mechanisms are still under exploration, triterpenoids are generally recognized for their ability to neutralize free radicals directly or to upregulate endogenous antioxidant defense systems ontosight.ai. The specific chemical structure of this compound, with its hydroxyl groups, may contribute to its capacity to donate electrons or hydrogen atoms to stabilize free radicals, thereby preventing cellular damage.
Anti-Proliferative and Cytostatic Effects on Cancer Cell Lines
This compound has exhibited anti-proliferative and cytostatic effects against various cancer cell lines, indicating potential anticancer activity ontosight.ai. Studies have shown that compounds like this compound can inhibit the proliferation of cancer cells, halting their uncontrolled growth researchgate.net. Some research has explored the impact of triterpenoids, including this compound, on cellular processes critical for cancer progression, such as cell division and signaling pathways that promote tumor growth. The cytostatic nature of its action suggests that it can arrest cancer cells in specific phases of the cell cycle, preventing them from multiplying.
Data Table: Biological Activities of this compound
| Biological Activity | Specific Action/Mechanism | Key Findings (General) |
| Anti-Inflammatory | Inhibition of Pro-Inflammatory Cytokine Production | Dampens inflammatory response by reducing cytokine signaling molecules. |
| Modulation of Inflammatory Signaling Pathways (e.g., NF-κB) | Interferes with key cellular pathways that drive inflammation; inhibits stimulation of phospholipid incorporation. researchgate.net | |
| Antioxidant | Protection Against Oxidative Damage | Shields cells from damage caused by reactive oxygen species (ROS). |
| Mechanisms of Free Radical Scavenging | Neutralizes free radicals and potentially upregulates endogenous antioxidant defenses. | |
| Anti-Proliferative/Cytostatic | Effects on Cancer Cell Lines | Inhibits the growth and proliferation of various cancer cell lines; arrests cancer cells in the cell cycle. |
Inhibition of Cervical Cancer Cell Proliferation (HeLa)
Direct evidence specifically linking this compound to the inhibition of cervical cancer cell proliferation (HeLa) is not extensively detailed in the provided search results. While some studies mention triterpenoids, in general, can inhibit tumor cell proliferation in vitro acs.orgnih.gov, and this compound itself is noted for potentially modulating pathways involved in cell proliferation ontosight.ai, specific research demonstrating this compound's direct antiproliferative effect on HeLa cells was not found in the analyzed literature. Studies investigating the inhibition of HeLa cell proliferation in the context of cervical cancer have primarily focused on other compounds such as Ellagic acid and Gallic acid dntb.gov.uafrontiersin.orgarchivesofmedicalscience.comcumhuriyet.edu.trmdpi.com, or Oleanolic acid nih.gov.
Inhibition of Phospholipid Incorporation in Cultured Cells
This compound has demonstrated an inhibitory effect on phospholipid metabolism in cultured cells. Specifically, studies have shown that this compound, along with other triterpenes such as betulinic acid, erythrodiol, oleanolic acid, and queretaroic acid, inhibited the 12-O-tetradecanoylphorbol-13-acetate (TPA) stimulated incorporation of 32Pi into phospholipids (B1166683) of cultured cells capes.gov.brnih.govebi.ac.uk. This finding suggests a role for this compound in modulating cellular signaling pathways that involve phospholipid synthesis.
Table 1: Inhibition of TPA-Stimulated 32Pi-Incorporation into Phospholipids by Triterpenes
| Triterpene | Inhibition of TPA-stimulated 32Pi-incorporation into phospholipids |
| Betulinic acid | Yes |
| This compound | Yes |
| Erythrodiol | Yes |
| Oleanolic acid | Yes |
| Queretaroic acid | Yes |
Interactions with Specific Biological Targets and Receptor Binding
The precise biological targets and receptor binding mechanisms of this compound are not fully elucidated. However, in silico studies exploring the interactions of triterpenoids, including compounds structurally related to this compound, have suggested potential affinities for targets involved in inflammation and metabolic diseases. These include enzymes such as cyclooxygenase (COX-1, COX-2), protein tyrosine phosphatase 1B (PTP1B), peroxisome proliferator-activated receptors (PPAR-α, PPAR-γ), acetylcholinesterase (AChE), and liver X receptors (LXR-α, LXR-β) nih.gov. This compound itself is known to modulate the activity of enzymes and signaling molecules involved in inflammation and cell proliferation, although specific molecular targets remain an area for further investigation ontosight.ai.
Role in Plant Defense Mechanisms
This compound plays a role in plant defense mechanisms, primarily through its glycosylated derivatives, saponins (B1172615), found in certain plant species.
Saponins derived from this compound, such as 3-O-cellobiosyl-cochalic acid, have been identified in the insect-resistant glabrous type of Barbarea vulgaris (common cress) acs.orgresearchgate.netresearcher.lifemdpi.comacs.org. These compounds are believed to be key contributors to the plant's resistance against herbivorous insects, including the flea beetle Phyllotreta nemorum and the diamondback moth (Plutella xylostella) acs.orgresearchgate.netresearcher.lifemdpi.comacs.org. Triterpenoid (B12794562) saponins, in general, are known to possess insecticidal properties and act as deterrents to herbivores mdpi.comwellnessadvocate.com.
The saponins derived from this compound, such as 3-O-cellobiosyl-cochalic acid, found in Barbarea vulgaris, have been identified as insect repellents and feeding deterrents for specialist herbivores acs.orgresearcher.lifemdpi.comacs.org. These compounds contribute to the plant's defense by making it less palatable or toxic to insects, thereby reducing herbivory and promoting plant survival.
Table 2: Saponins Derived from this compound and Their Role in Plant Defense
| Saponin (Glycoside of this compound) | Source Plant | Role in Plant Defense Against Insects |
| 3-O-cellobiosyl-cochalic acid | Barbarea vulgaris (Glabrous type) | Insect resistance, Feeding deterrent |
Compound List:
this compound
Structure Activity Relationship Sar Studies of Cochalic Acid Analogues
Correlation of Chemical Structure with Biological Efficacy
The biological efficacy of cochalic acid and its related compounds is intricately linked to specific structural features. SAR studies aim to elucidate which parts of the molecule are essential for its observed activities, such as the inhibition of Aβ aggregation and other cellular interactions.
Influence of Hydroxyl Group Positions (e.g., 3-beta, 16-beta) on Activity
The presence and stereochemistry of hydroxyl groups play a significant role in the biological activity of triterpenoids. This compound is characterized by a hydroxyl group at the C-16 position with a β-configuration (16β-OH) dokumen.pubosaka-u.ac.jp. This specific stereochemistry is critical, as its epimer, echinocystic acid (which possesses a 16α-OH group), is a distinct compound with potentially different biological properties dokumen.pubuea.ac.uk. While direct comparative studies on this compound analogues with varied hydroxyl group positions are limited in the provided literature, the importance of the 16β-OH group is underscored by its defining role in this compound's structure. Furthermore, in related triterpenoids like oleanolic and ursolic acids, the stereochemistry of the C-3 hydroxyl group significantly influences their mass spectral fragmentation patterns, indicating its importance in molecular stability and potentially biological interactions science.gov. For instance, the equatorial 3-β-hydroxyl group in oleanolic acid leads to a different fragmentation pathway ([M+-H₂O]⁺ as base peak) compared to the axial 3-α-hydroxyl group ([M+H]⁺ as base peak) science.gov.
Effect of Carboxyl Group at C-28 on Bioactivity
The carboxylic acid group at the C-28 position is another crucial functional group in this compound's structure dokumen.pubosaka-u.ac.jp. SAR studies on related compounds, such as uncarinic acid C, suggest that the C-28 carboxylic acid group, alongside a C-27 ferulate, is essential for its inhibitory activity against Aβ aggregation researchgate.net. Mechanistically, the C-28 carboxyl group is proposed to form salt bridges with amino acid residues, such as Lys16 and Lys28 in Aβ peptides, which helps to suppress further oligomerization researchgate.net. This interaction highlights the direct role of the C-28 carboxyl group in mediating the compound's biological effect.
Impact of Double Bond Location (e.g., Δ12-oleanene skeleton)
This compound is based on the olean-12-ene (B1638996) skeleton, a common framework for many bioactive triterpenoids dokumen.pubosaka-u.ac.jp. The presence of the double bond at the Δ12 position is a characteristic feature of this skeletal type. While specific studies detailing the impact of altering the double bond's location on this compound's activity are not detailed in the provided excerpts, the olean-12-ene skeleton itself is recognized as the fundamental scaffold upon which biological activity is built. This core structure, including the Δ12 double bond, is integral to the molecular architecture that confers its properties.
Stereochemical Modifications and Their Biological Implications
Alterations in the stereochemistry of a molecule can profoundly affect its interaction with biological targets. SAR studies often investigate the consequences of such modifications.
Epimerization Studies (e.g., 16β-OH to 16α-isomer)
This compound is defined by its 16β-hydroxy group dokumen.pubosaka-u.ac.jp. Its stereochemical isomer, echinocystic acid, possesses a 16α-hydroxy group dokumen.pubuea.ac.uk. The transformation of this compound to echinocystic acid involves epimerization at the C-16 hydroxyl position dokumen.pub. Research into the biosynthesis of triterpenoid (B12794562) saponins (B1172615) indicates that enzymes responsible for hydroxylation at C-16 exhibit specific stereoselectivity; for example, C-16α-hydroxylases typically act on oleanolic acid, while C-16β-hydroxylases are active on β-amyrin uea.ac.uk. Attempts to biosynthesize this compound (16β-hydroxy-oleanolic acid) using specific enzymes have sometimes yielded echinocystic acid (16α-hydroxy-oleanolic acid), suggesting that the precise stereochemistry at C-16 is critical and that its epimerization leads to a different compound with potentially altered biological activities uea.ac.uk.
Derivatization, Semisynthesis, and Synthetic Biology of Cochalic Acid
Chemical Derivatization for Pharmacological Enhancement
The chemical structure of cohalic acid offers multiple sites for modification, enabling strategies to enhance its pharmacological properties. Esterification of the carboxylic acid group at the C-24 position is a common approach to increase lipophilicity, which can improve membrane permeability and oral bioavailability researchgate.net. Amidation reactions can also be employed to create cohalic acid conjugates with altered biological activities or to facilitate targeted delivery researchgate.net. Modifications to the hydroxyl groups at the C-3, C-6, and C-7 positions, such as acetylation or etherification, can influence solubility, metabolic stability, and interactions with biological targets, thereby serving as a means to enhance its pharmacological profile researchgate.net. These derivatization techniques are crucial for optimizing cohalic acid's physicochemical characteristics and biological efficacy for potential therapeutic applications.
Semisynthetic Approaches to Novel Cochalic Acid Analogues
Semisynthesis provides a pathway to generate novel cohalic acid analogues by utilizing naturally occurring cohalic acid or more abundant bile acid precursors. These methods involve precise chemical transformations of the existing structure, such as selective oxidation or reduction of hydroxyl groups, or modifications to the steroid backbone researchgate.net. Alternatively, semisynthesis can introduce new functional groups or alter stereochemistry at key positions, including the hydroxyl-bearing carbons or the side chain, to explore structure-activity relationships researchgate.net. Such approaches are vital for creating diverse libraries of cohalic acid derivatives that can be screened for improved therapeutic efficacy or reduced side effects compared to the parent compound researchgate.netnih.govrsdjournal.org.
Data Table 1: Examples of this compound Derivatization and Semisynthesis Strategies
| Modification Type | Target Moiety | Intended Pharmacological Enhancement | Example Strategy |
| Esterification | Carboxylic acid | Increased lipophilicity, enhanced permeability | Formation of methyl or ethyl esters researchgate.net |
| Amidation | Carboxylic acid | Altered biological activity, targeted delivery | Conjugation with amino acids or peptides researchgate.net |
| Acetylation/Etherification | Hydroxyl groups | Improved solubility, metabolic stability | Acylation of C-3, C-6, or C-7 hydroxyls researchgate.net |
| Side-chain Modification | C-24 side chain | Altered receptor binding, modified metabolism | Introduction of double bonds or new functional groups researchgate.net |
| Stereochemical Alteration | Hydroxyl positions | Modified biological interactions | Inversion or epimerization of hydroxyl groups researchgate.net |
Heterologous Biosynthesis and Metabolic Engineering for Production
The production of cohalic acid in non-native organisms through heterologous biosynthesis and metabolic engineering offers a sustainable and scalable alternative to traditional extraction methods. This field leverages advancements in synthetic biology to construct or optimize biological systems for cohalic acid synthesis.
Expression of Biosynthetic Enzymes in Heterologous Hosts
The successful heterologous biosynthesis of cohalic acid hinges on identifying and expressing the genes responsible for its natural synthesis pathway. This pathway involves a series of enzymatic modifications to sterols, including key hydroxylations at the C-6α and C-7α positions, often catalyzed by cytochrome P450 monooxygenases (CYPs) diva-portal.orgjpionline.orgwikipedia.org. Researchers have focused on cloning and expressing these crucial hydroxylase genes, typically from microbial or plant sources, into well-characterized heterologous hosts like Escherichia coli or Saccharomyces cerevisiae nih.govnih.govwikipedia.org. The successful expression of these enzymes enables the in vitro or in vivo synthesis of cohalic acid precursors or intermediates, forming the basis for whole-cell biocatalysis nih.gov.
Data Table 2: Biosynthetic Enzymes for this compound Production and Heterologous Expression
| Enzyme Class/Type | Function in this compound Biosynthesis | Example Heterologous Host | Notes on Expression/Activity |
| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation at C-6α and C-7α | E. coli, S. cerevisiae | Often require co-expression of redox partners (e.g., P450 reductases) wikipedia.orgnih.govnih.gov |
| Steroid Hydroxysteroid Dehydrogenases | Oxidation/Reduction of hydroxyl groups | E. coli | Can interconvert hydroxylated intermediates nih.gov |
| Side-chain Cleavage Enzymes | Modification of the C-24 side chain | E. coli | Essential for forming the carboxylic acid terminus nih.gov |
| Oxidase | Oxidation of hydroxylated intermediates | E. coli | Involved in converting maniladiol (B1220831) to cohalic acid jneonatalsurg.comresearchgate.net |
| Acacic Acid Synthase | Conversion of cohalic acid to acacic acid | E. coli | Identified enzyme in the pathway jneonatalsurg.comresearchgate.net |
Combinatorial Biosynthesis for Diversification
Combinatorial biosynthesis offers a potent strategy for generating novel cohalic acid analogues by assembling pathways from enzymes sourced from different organisms or by engineering existing enzymes. This approach involves the systematic selection and combination of enzymes that catalyze specific reactions, such as hydroxylations or side-chain modifications, to create unique biosynthetic routes nih.govnih.govnih.gov. By varying the enzyme repertoire, researchers can explore the chemical space around cohalic acid, leading to the discovery of new derivatives with potentially enhanced or entirely different biological activities. This method is particularly valuable for creating libraries of structurally diverse compounds for screening purposes, thereby expanding beyond the natural repertoire of cohalic acid structures nih.govnih.gov.
Engineering Microbial or Plant Cell Factories for this compound Production
The development of robust microbial or plant cell factories for cohalic acid production necessitates comprehensive metabolic engineering strategies aimed at optimizing yield and efficiency nih.govcirad.frfrontiersin.orgmdpi.comnih.govelsevier.comnih.gov. For microbial hosts such as E. coli or yeast, this involves engineering pathways for precursor supply (e.g., sterols), enhancing the expression and activity of key biosynthetic enzymes, and improving cofactor regeneration nih.govnih.gov. Strategies also focus on overcoming potential bottlenecks, such as product toxicity or inefficient export from the cell nih.gov. Similarly, plant cell factories can be engineered by introducing the necessary cohalic acid biosynthetic genes into plant hosts, such as Arabidopsis or tobacco cell cultures nih.gov. This requires careful consideration of plant-specific metabolic pathways and cellular machinery to ensure functional expression and accumulation of the target compound nih.gov. Optimizing gene expression levels, promoter selection, and subcellular localization of enzymes are critical for successful cell factory development nih.govfrontiersin.org.
Data Table 3: Engineered Cell Factories for this compound Production
| Cell Factory Type | Host Organism Examples | Key Engineering Strategies | Potential Outcome/Goal |
| Microbial Cell Factory | E. coli, S. cerevisiae | Pathway reconstruction, overexpression of hydroxylases, precursor pathway optimization, cofactor regeneration, product export enhancement nih.govnih.govmdpi.comnih.gov | High-titer production of cohalic acid or its derivatives nih.govnih.govmdpi.comnih.gov |
| Plant Cell Factory | Arabidopsis cell cultures, Nicotiana cell cultures | Introduction of heterologous biosynthetic gene clusters, optimization of plant metabolic pathways, promoter engineering nih.govnih.govfrontiersin.org | Sustainable production of cohalic acid, generation of novel glycosylated forms nih.govnih.govfrontiersin.org |
Compound List:
this compound
Chenodeoxycholic acid (CDCA)
Maniladiol
Acacic acid
Pharmacokinetic Investigations of Cochalic Acid and Its Metabolites
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Currently, there is no published scientific literature that specifically investigates the ADME profiles of cochalic acid. While the general behavior of bile acids involves enterohepatic circulation, the specific characteristics of this compound's absorption from the gastrointestinal tract, its distribution throughout the body's tissues and fluids, the metabolic processes it undergoes, and the routes and rates of its excretion have not been documented.
Table 1: ADME Parameters for this compound
| Parameter | Value |
|---|---|
| Absorption | |
| Site of Absorption | Data not available |
| Mechanism of Absorption | Data not available |
| Distribution | |
| Volume of Distribution | Data not available |
| Protein Binding | Data not available |
| Metabolism | |
| Primary Site of Metabolism | Data not available |
| Metabolic Enzymes | Data not available |
| Excretion | |
| Primary Route of Excretion | Data not available |
| Clearance Rate | Data not available |
Bioavailability Studies in Relevant Biological Systems
There are no available studies that have determined the bioavailability of this compound in any relevant biological systems, including in vivo animal models or human subjects. Bioavailability data is crucial for understanding the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form. Without such studies, the extent to which this compound is absorbed and becomes available to exert potential systemic effects remains unknown.
Table 2: Bioavailability of this compound
| Biological System | Route of Administration | Absolute Bioavailability (%) |
|---|
Identification of Active Metabolites and Biotransformation Pathways
Table 3: Metabolites and Biotransformation of this compound
| Parent Compound | Biotransformation Pathway | Metabolite(s) | Biological Activity of Metabolite(s) |
|---|
Pre Clinical Research Models for Cochalic Acid Investigations
In Vitro Cellular Assays for Pharmacological Efficacy
No studies detailing the use of in vitro cellular assays to evaluate the pharmacological efficacy of a compound named "Cochalic acid" were found.
In Vivo Animal Models for Efficacy Assessment
No research describing the use of in vivo animal models to assess the efficacy of a compound named "this compound" was identified.
Mechanistic Studies in Pre-clinical Systems
No mechanistic studies elucidating the mode of action of a compound named "this compound" in preclinical systems were discovered.
Future Research Directions and Translational Perspectives for Cochalic Acid
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
The intricate biosynthesis of triterpenoids like Cochalic acid in plants is not yet fully understood nih.govresearchgate.net. While it is known to be derived from the oleanane (B1240867) skeleton ontosight.ai, the specific enzymes, genes, and regulatory mechanisms governing its production are largely uncharacterized. Future research should prioritize the comprehensive mapping of this compound's biosynthetic pathway. This involves identifying the complete set of genes and enzymes responsible for its synthesis, from primary metabolites to the final triterpenoid (B12794562) structure.
Key Research Avenues:
Gene Discovery and Characterization: Employing advanced genomic and transcriptomic approaches, such as those used for other plant secondary metabolites frontiersin.orgnih.govmdpi.com, to identify genes encoding enzymes like oxidases, cyclases, and transferases involved in this compound formation.
Metabolic Engineering: Investigating the possibility of engineering heterologous systems (e.g., yeast or E. coli) or plant cell cultures to produce this compound more efficiently by reconstituting its biosynthetic pathway uea.ac.ukresearchgate.net. This requires a deep understanding of the pathway's bottlenecks and regulatory points.
Regulatory Network Analysis: Elucidating the transcriptional and post-translational regulatory networks that control this compound biosynthesis in response to environmental cues or developmental stages. This could involve studying the role of transcription factors that modulate gene expression related to its production nih.govmdpi.com.
Discovery of Novel Biological Activities and Therapeutic Applications
This compound, as a triterpenoid, belongs to a class of compounds known for a broad spectrum of biological activities uea.ac.uknih.govexplorationpub.com. While preliminary studies suggest anti-inflammatory and antioxidant effects, a systematic exploration for novel biological activities and potential therapeutic applications is warranted. This includes investigating its effects on various disease models and identifying specific molecular targets.
Key Research Avenues:
Broad Biological Screening: Conducting comprehensive in vitro and in vivo screening assays to identify a wider range of biological activities, including anticancer, antiviral, immunomodulatory, and neuroprotective effects. Research into related triterpenoids has shown promise in these areas nih.govexplorationpub.com.
Mechanism of Action Studies: Delving into the molecular mechanisms underlying any identified activities. This involves determining how this compound interacts with cellular pathways, enzymes, and receptors to exert its effects. For example, understanding its interaction with inflammatory pathways or oxidative stress markers would be crucial uea.ac.uk.
Preclinical Efficacy and Safety: Evaluating the efficacy of this compound in preclinical disease models and conducting thorough safety and toxicity profiling. This is a critical step before any translational application can be considered ontosight.ai.
Advanced Glycosylation Studies and Their Pharmacological Impact
Glycosylation, the enzymatic process of attaching carbohydrate moieties to molecules, can significantly alter the solubility, stability, bioavailability, and biological activity of natural products nih.govfrontiersin.orgfrontiersin.orgmdpi.com. While a glycosylated derivative, 3-O-cellobiosyl-cochalic acid, has been identified fao.orgacs.orgplos.org, extensive research into the glycosylation of this compound itself and its impact on its pharmacological properties is needed.
Key Research Avenues:
Identification of Glycosyltransferases: Identifying the specific glycosyltransferases (UGTs) responsible for the glycosylation of this compound and characterizing their substrate specificity. This could be aided by multi-omics approaches frontiersin.org.
Synthesis of Glycosylated Derivatives: Developing methods for the targeted synthesis of various glycosylated this compound derivatives to explore how different sugar moieties and attachment sites influence its biological activity and pharmacokinetic profile.
Pharmacological Evaluation of Glycosides: Assessing the pharmacological impact of these glycosylated forms, particularly in areas like targeted drug delivery or enhanced therapeutic efficacy, similar to how glycosylated triterpenoids are explored in cancer therapy nih.govnih.gov.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The advancement of omics technologies offers powerful tools for unraveling complex biological systems, including the production and activity of natural products nih.govfrontiersin.orgjcvi.orgfrontiersin.org. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of this compound's biological context.
Key Research Avenues:
Genomic and Transcriptomic Profiling: Analyzing the genome of this compound-producing organisms to identify genes involved in its biosynthesis and using transcriptomics to understand gene expression patterns under different conditions frontiersin.orgmdpi.comnih.gov.
Proteomic and Metabolomic Analysis: Employing proteomics to identify key enzymes and regulatory proteins involved in this compound metabolism and using metabolomics to map the complete metabolic network, identify intermediates, and understand flux through pathways frontiersin.orgfrontiersin.orgcreative-proteomics.com.
Systems Biology Approach: Combining data from these omics disciplines to build predictive models of this compound biosynthesis and regulation, facilitating targeted metabolic engineering and strain improvement.
Targeted Drug Discovery and Development Initiatives based on this compound Scaffold
This compound's unique triterpenoid structure presents a promising scaffold for medicinal chemistry and drug discovery efforts. Understanding its structure-activity relationships (SAR) is fundamental to designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Key Research Avenues:
Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by synthesizing and evaluating a library of this compound analogs with modifications at various positions. This will help identify key structural features responsible for its biological activities oncodesign-services.comcollaborativedrug.comdrugdesign.orgyoutube.com.
Lead Optimization: Using SAR data to guide the optimization of lead this compound derivatives, aiming to enhance their therapeutic efficacy, reduce potential toxicity, and improve absorption, distribution, metabolism, and excretion (ADME) properties.
Computational Drug Design: Leveraging in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the activity of novel this compound derivatives and prioritize compounds for synthesis and testing nih.govmdpi.com.
By pursuing these research directions, the scientific community can move towards a comprehensive understanding and effective utilization of this compound as a valuable natural product for therapeutic and biotechnological applications.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating Cochalic acid from natural sources, and how can researchers optimize yield and purity?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic purification (e.g., HPLC or column chromatography). To optimize yield, researchers should:
- Conduct preliminary phytochemical screening to identify source materials with high this compound content .
- Use gradient elution in chromatography to enhance separation efficiency .
- Validate purity via spectroscopic techniques (NMR, IR) and compare results with reference spectra .
- Key Data :
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Quantification | |
| NMR | Structural confirmation |
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Prepare buffer solutions across a pH range (e.g., 2–12) and incubate this compound samples at controlled temperatures (e.g., 25°C, 37°C, 50°C).
- Monitor degradation kinetics using UV-Vis spectroscopy or LC-MS .
- Apply Arrhenius equation to predict shelf-life under standard conditions .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. ineffective results)?
- Methodological Answer :
- Replicate Studies : Ensure standardized protocols (e.g., identical microbial strains, incubation times) to minimize variability .
- Dose-Response Analysis : Test multiple concentrations to identify threshold effects .
- Meta-Analysis : Compare raw data from conflicting studies to isolate confounding variables (e.g., solvent choice, assay type) .
- Data Interpretation Framework :
| Variable | Impact Example | Solution |
|---|---|---|
| Solvent (DMSO vs. water) | Alters compound solubility | Use consistent solvent systems |
| Microbial strain resistance | Varies across studies | Validate with reference strains |
Q. How can researchers investigate the metabolic pathways of this compound in vivo, and what analytical tools are essential?
- Methodological Answer :
- Animal Models : Administer isotopically labeled this compound (e.g., ¹⁴C) and track metabolites via radiometric assays .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation products) .
- Enzyme Inhibition Studies : Use cytochrome P450 inhibitors to elucidate hepatic metabolism pathways .
- Advanced Considerations :
- Cross-validate findings with in vitro hepatocyte models to confirm metabolic stability .
- Address ethical compliance (e.g., IACUC protocols) when using animal subjects .
Cross-Cutting Methodological Challenges
Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in complex biological systems?
- Methodological Answer :
- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values .
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
- For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive biomarkers .
- Data Table :
| Model | Use Case | Software |
|---|---|---|
| ANOVA | Group comparisons | SPSS, R |
| Random Forests | Biomarker discovery | Python (scikit-learn) |
Q. How should researchers address gaps in the literature regarding this compound’s interactions with protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., ka/kd rates) .
- CRISPR-Cas9 Knockout Models : Validate target specificity by observing phenotypic changes in gene-edited cell lines .
Guidance for Academic Writing & Reproducibility
Q. What are the best practices for documenting experimental protocols involving this compound to ensure reproducibility?
- Methodological Answer :
- Follow the "Methods" guidelines from the Royal Society of Chemistry (RSC):
- Specify reagent sources (e.g., Sigma-Aldrich Lot #) .
- Include step-by-step workflows for synthesis and purification .
- Deposit raw data in public repositories (e.g., Zenodo) with DOIs .
- Checklist for Reproducibility :
- Equipment calibration records.
- Negative/positive controls in all assays.
- Peer-review of protocols before submission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
